
3-Methyl-4-nitrophenol
Overview
Description
3-Methyl-4-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a yellow crystalline solid that is slightly soluble in water but highly soluble in organic solvents like ethanol, ether, chloroform, and benzene . This compound is a significant breakdown product of the insecticide fenitrothion and is known for its potential reproductive toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrophenol can be synthesized through the nitration of m-cresol. The process involves the following steps :
Nitrosation: m-Cresol is reacted with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a temperature of 0±3°C to form a nitroso compound.
Oxidation: The nitroso compound is then oxidized using 38% nitric acid at 40±2°C to yield this compound. The overall yield of this process is approximately 87%.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
3-Methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl-1,4-benzoquinone and methylhydroquinone.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Methyl-1,4-benzoquinone and methylhydroquinone.
Reduction: 3-Methyl-4-aminophenol.
Substitution: Products vary based on the electrophile used.
Scientific Research Applications
3-Methyl-4-nitrophenol has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 3-Methyl-4-nitrophenol is not fully understood. it is believed to inhibit enzyme activity by binding to their active sites, thereby exerting inhibitory effects . This compound also affects mitochondrial ATP production by uncoupling oxidative phosphorylation .
Comparison with Similar Compounds
3-Methyl-4-nitrophenol is similar to other nitrophenols such as:
- 4-Nitro-m-cresol
- 5-Hydroxy-2-nitrotoluene
- 2-Chloro-4-nitrophenol
Uniqueness:
Biological Activity
3-Methyl-4-nitrophenol (3M4NP) is a chemical compound widely recognized for its role as a degradation product of the insecticide fenitrothion. Its biological activity encompasses various aspects, including microbial degradation, genotoxicity, and immunotoxicity. This article aims to provide a comprehensive overview of the biological activity of 3M4NP, highlighting key research findings, case studies, and biochemical mechanisms.
1. Microbial Degradation
Microbial Catabolism Mechanisms
Recent studies have elucidated the microbial degradation pathways of 3M4NP, particularly by Burkholderia sp. strain SJ98. This strain utilizes 3M4NP as a carbon source, demonstrating its ability to degrade this compound through specific enzymatic pathways. The key enzymes involved in this process include:
- PNP 4-monooxygenase (PnpA) : Catalyzes the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ).
- 1,4-benzoquinone reductase (PnpB) : Reduces MBQ to methylhydroquinone (MHQ).
The apparent Michaelis-Menten constant () for PnpA with respect to 3M4NP was found to be 20.3 ± 2.54 μM, indicating the enzyme's affinity for the substrate . The sequential enzymatic reactions lead ultimately to ring cleavage and further degradation products.
Table 1: Enzymatic Pathways in 3M4NP Degradation
Enzyme | Function | Product |
---|---|---|
PnpA | Monooxygenation | MBQ |
PnpB | Reduction | MHQ |
PnpC-F | Sequential transformation | Degradation products |
2. Genotoxicity
In Vitro Studies
Research has demonstrated that 3M4NP exhibits genotoxic properties in various assays. A notable study conducted an in vitro chromosomal aberration test using Chinese Hamster Lung (CHL/IU) cells. The results indicated that while 3M4NP was negative for genotoxicity without metabolic activation, it produced positive results when metabolic activation was present . This suggests that metabolic processes may enhance the genotoxic potential of this compound.
Case Study: Human Poisoning Incident
A case study involving human poisoning from fenitrothion highlighted the presence of 3M4NP in biological fluids. In serum samples taken from a patient approximately 18.5 hours post-ingestion, concentrations of fenitrothion and 3M4NP were recorded at 11.8 μg/ml and 3.9 μg/ml respectively . This incident underscores the relevance of monitoring 3M4NP levels in clinical toxicology.
3. Immunotoxicity
Toxicological Evaluations
Immunotoxicological assessments have revealed that compounds similar to 3M4NP can adversely affect immune system functions. A study indicated that exposure to vehicle emissions containing components like 3M4NP resulted in cytotoxic effects on splenocytes, leading to potential immunosuppression . Such findings raise concerns about the broader implications of environmental exposure to this compound.
Q & A
Basic Research Questions
Q. How is the crystal structure of 3-methyl-4-nitrophenol determined, and what insights does it provide for molecular interactions?
The crystal structure is resolved using single-crystal X-ray diffraction (XRD) at 296 K, with refinement parameters including , , and a data-to-parameter ratio of 12.7 . Key features include the dihedral angle (14.4°) between the nitro group and benzene ring, stabilized by O–H···O hydrogen bonds (2.64 Å) and C–H···O interactions (3.34 Å) . Methodologically, hydrogen atoms are geometrically constrained, and refinement employs SHELX software suites . This structural data aids in predicting reactivity and intermolecular interactions in synthesis or environmental degradation studies.
Q. What are the primary health concerns associated with this compound exposure?
Limited toxicokinetic data highlight concerns about placental transfer and fetal hemoglobin susceptibility due to structural similarities to 4-nitrophenol . Acute exposure in murine models links it to airway inflammation via dendritic cell modulation, exacerbating allergic responses (e.g., ovalbumin-induced asthma models) . Researchers should prioritize in vitro placental barrier models and longitudinal biomarker studies to assess distribution and metabolism .
Q. What methods are used to synthesize this compound?
A validated synthesis involves nitration of m-cresol with sodium nitrate (5.11 g, 74 mmol) and nitric acid (13 g, 208 mmol) in dichloromethane at 323 K for 5 hours. Crystallization occurs via slow ethanol evaporation over 7 days . Purity is confirmed by melting point (94–98°C) and spectral analysis (e.g., NMR, IR) .
Advanced Research Questions
Q. How can contradictions in toxicokinetic data across species be resolved?
Interspecies comparisons are challenged by the lack of human biomarkers and incomplete absorption/distribution data . Advanced approaches include:
- Comparative genomics to identify conserved metabolic pathways (e.g., cytochrome P450-mediated hydroxylation).
- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data (e.g., rodent inhalation studies) to humans .
- In silico docking studies to predict placental transfer using nitro group polarity and molecular weight (139.11 g/mol) .
Q. What experimental models elucidate this compound’s role in allergic inflammation?
Murine models using ovalbumin as an antigen show that this compound upregulates oncostatin M (OSM), enhancing Th2 cytokine production (IL-4, IL-13) and eosinophil infiltration . Key steps:
- Dendritic cell isolation : Assess OSM expression via qPCR or flow cytometry.
- Airway hyperresponsiveness (AHR) : Measure using plethysmography post-challenge .
Q. How do bacterial strains degrade this compound in contaminated environments?
Ralstonia sp. SJ98 and Burkholderia sp. utilize chemotaxis-driven pathways for degradation . Methodologies include:
- Chemotaxis assays : Track bacterial motility toward this compound gradients using capillary tubes .
- Metabolic profiling : Identify intermediates (e.g., nitroreductase products) via LC-MS/MS .
- Soil microcosms : Monitor degradation kinetics (e.g., half-life reduction from 14 to 6 days post-inoculation) .
Q. What advanced analytical techniques detect this compound in environmental samples?
- Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 µg/L in rainwater .
- Differential scanning calorimetry (DSC) : Determines thermal decomposition parameters (e.g., , SADT) for hazard assessment .
Q. What challenges arise in extrapolating thermal decomposition data to real-world conditions?
Adiabatic calorimetry (ARC) reveals a self-accelerating decomposition temperature (SADT) of 120°C for this compound . Challenges include:
- Scale effects : Lab-scale DSC data may underestimate heat accumulation in bulk storage.
- Impurity-driven variability : Trace solvents (e.g., ethanol) alter decomposition kinetics .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported degradation rates across soil types?
Variability arises from soil organic content (SOC) and microbial diversity. Mitigation strategies:
Properties
IUPAC Name |
3-methyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZYNQECPTVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2666-76-4 (hydrochloride salt) | |
Record name | 4-Nitro-3-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062535 | |
Record name | 4-Nitro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Methyl-4-nitrophenol | |
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URL | https://haz-map.com/Agents/19930 | |
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Vapor Pressure |
0.000632 [mmHg] | |
Record name | 3-Methyl-4-nitrophenol | |
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CAS No. |
2581-34-2 | |
Record name | 3-Methyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2581-34-2 | |
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Record name | 4-Nitro-3-cresol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69190 | |
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Record name | Phenol, 3-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitro-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062535 | |
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Record name | 4-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYL-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CC94832EU | |
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Synthesis routes and methods
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